![molecular formula C12H15NO2 B2754269 N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide CAS No. 1567972-64-8](/img/structure/B2754269.png)

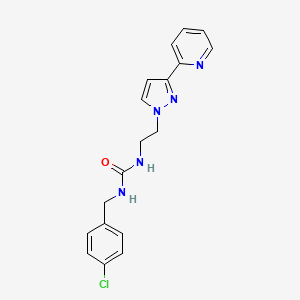

N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antiviral Activity

Indole derivatives, which include compounds like N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide, have shown potential in antiviral applications. For instance, certain indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the development of compounds that can interact with viral components, potentially leading to new antiviral drugs.

Anti-inflammatory Properties

The indole nucleus, present in N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide, is known to possess anti-inflammatory properties. This is particularly relevant in the development of treatments for chronic inflammatory diseases, where indole derivatives can play a role in modulating inflammatory responses .

Anticancer Research

Indole derivatives are also being explored for their anticancer properties. The ability of these compounds to bind with high affinity to multiple receptors makes them valuable in the search for novel anticancer agents. N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide could be part of this research, contributing to the development of new therapeutic options .

Antimicrobial Applications

The antimicrobial potential of indole derivatives extends to N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide. Research has indicated that such compounds can exhibit bactericidal activity against various bacterial strains, including resistant ones, which is crucial in the fight against antibiotic resistance .

Enzyme Inhibition

N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide has been identified as an inhibitor of phosphodiesterase 4 (PDE4) . PDE4 inhibitors have various therapeutic applications, including the treatment of psoriasis and psoriatic arthritis, by modulating immune responses and inflammation.

Plant Hormone Research

Indole derivatives are structurally related to plant hormones like indole-3-acetic acid, which is derived from tryptophan. N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide could be used in research to understand plant growth and development processes, as well as in the synthesis of plant hormone analogs .

Neuropharmacology

Given the structural similarity of indole derivatives to neurotransmitters and psychoactive compounds, N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide may have applications in neuropharmacological research. It could help in the study of neurological pathways and the development of drugs for neurological disorders .

Green Chemistry

The synthesis of N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide and its derivatives can contribute to green chemistry practices. By employing catalytic methods and sustainable protocols, the production of these compounds can be made more environmentally friendly, which is an important aspect of modern chemical research .

Mechanism of Action

Target of Action

Similar compounds have been found to interact withalpha1-adrenergic receptors and CaM kinase II or CaMKII , a ubiquitously expressed serine/threonine kinase whose activation is modulated by CaM binding .

Mode of Action

Compounds that target alpha1-adrenergic receptors or cam kinase ii typically interact with these targets to modulate their activity, leading to changes in cellular signaling pathways .

Biochemical Pathways

Compounds that interact with alpha1-adrenergic receptors or cam kinase ii can affect a variety of biological processes, including gene expression, cell-cycle control, learning, memory, and cell proliferation .

Result of Action

Modulation of alpha1-adrenergic receptors or cam kinase ii can have wide-ranging effects on cellular function, potentially influencing processes such as neurotransmission, muscle contraction, and cell growth .

properties

IUPAC Name |

N-[(1S)-1-(2-methoxyphenyl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-4-12(14)13-9(2)10-7-5-6-8-11(10)15-3/h4-9H,1H2,2-3H3,(H,13,14)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNMEYOQUZDFAU-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC)NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1OC)NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/no-structure.png)

![2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2754192.png)

![9-(3-chlorophenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2754195.png)

![4-fluoro-N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2754199.png)

![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(2,3-dihydro-1-benzofuran-2-yl)ethanone;hydrochloride](/img/structure/B2754202.png)

![5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2754206.png)

![(E)-N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2754209.png)